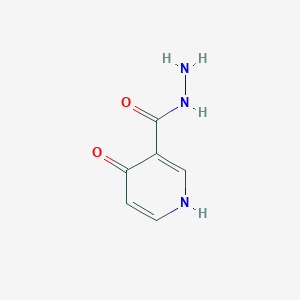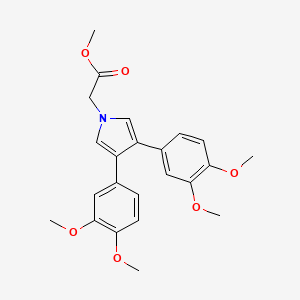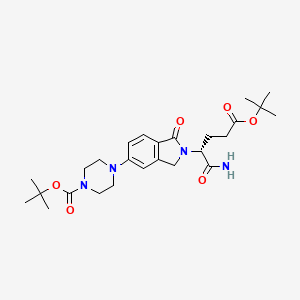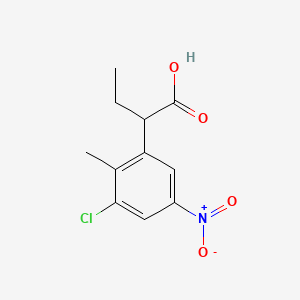
4-Oxo-1,4-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-1,4-dihydropyridine-3-carbohydrazide is a heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The this compound structure features a pyridine ring with a keto group at the 4-position and a carbohydrazide group at the 3-position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-1,4-dihydropyridine-3-carbohydrazide typically involves the reaction of 4-oxo-1,4-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-1,4-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxy-1,4-dihydropyridine-3-carbohydrazide.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: 4-Hydroxy-1,4-dihydropyridine-3-carbohydrazide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-1,4-dihydropyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-oxo-1,4-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact mechanism of action depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
4-Oxo-1,4-dihydropyridine-3-carbohydrazide can be compared with other similar compounds such as:
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound lacks the carbohydrazide group and has different reactivity and applications.
4-Hydroxy-1,4-dihydropyridine-3-carbohydrazide: This compound has a hydroxyl group instead of a keto group, leading to different chemical properties and reactivity.
4-Oxo-1,4-dihydropyridine-3-carboxamide: This compound has an amide group instead of a carbohydrazide group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
76766-77-3 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-oxo-1H-pyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-3-8-2-1-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11) |
Clave InChI |
CAGQRMISNXJBNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C(C1=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)






![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)





